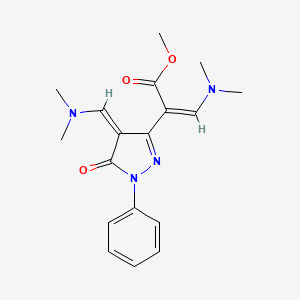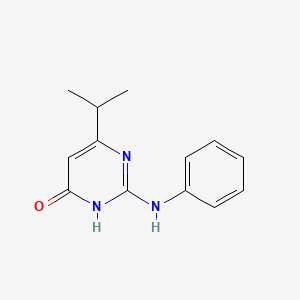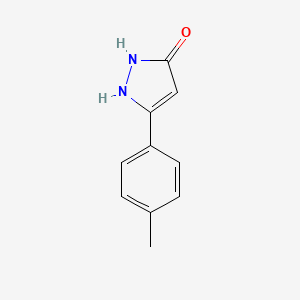
Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of substituted anilines and aldehydes in the presence of nitromethane as a surrogate cyanating agent . This reaction is catalyzed by 1,3-diketones such as 7-N,N-dimethylamino-4-hydroxycoumarin .
Industrial Production Methods
the principles of green chemistry, such as the use of metal-free and base-mediated reactions, are often employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions
Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学研究应用
Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate has several scientific research applications:
作用机制
The mechanism of action of Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can modulate biological pathways and processes . The exact molecular targets and pathways are still under investigation, but its role as a catalyst and reagent in chemical reactions is well-documented .
相似化合物的比较
Similar Compounds
N-(7-dimethylamino-4-methyl-3-coumarinyl) maleimide: This compound is similar in structure and is used as a fluorescent thiol reagent.
4-(Dimethylamino)pyridine: Another compound with similar functional groups, widely used as a nucleophilic catalyst.
Uniqueness
Methyl 3-(dimethylamino)-2-(4-((dimethylamino)methylene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylate is unique due to its complex structure, which includes multiple functional groups that allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of scientific research and industrial applications .
属性
分子式 |
C18H22N4O3 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
methyl (Z)-3-(dimethylamino)-2-[(4Z)-4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]prop-2-enoate |
InChI |
InChI=1S/C18H22N4O3/c1-20(2)11-14-16(15(12-21(3)4)18(24)25-5)19-22(17(14)23)13-9-7-6-8-10-13/h6-12H,1-5H3/b14-11-,15-12- |
InChI 键 |
LZFSEKQTFSZXIA-GFCQZRJLSA-N |
手性 SMILES |
CN(C)/C=C\1/C(=NN(C1=O)C2=CC=CC=C2)/C(=C/N(C)C)/C(=O)OC |
规范 SMILES |
CN(C)C=C1C(=NN(C1=O)C2=CC=CC=C2)C(=CN(C)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14961940.png)
![3-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14961946.png)

![2-[(2Z)-5-ethyl-2-[(4-methoxyphenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B14961948.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14961966.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14961973.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14961974.png)
![1-(2-methoxyethyl)-1'-phenyl-1',7'-dihydrospiro[indole-3,6'-pyrazolo[3,4-d]pyrimidine]-2,4'(1H,5'H)-dione](/img/structure/B14961980.png)
![3-(2,4-Dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B14961987.png)

![Methyl 5-(2-hydroxypyridin-3-YL)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B14961994.png)
![1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962001.png)
![2-(4-Tert-butylphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B14962007.png)
